molecular formula C12H19NO B13258921 2-Ethoxy-N-(2-methylpropyl)aniline

2-Ethoxy-N-(2-methylpropyl)aniline

Cat. No.: B13258921
M. Wt: 193.28 g/mol
InChI Key: WZVKGZZTSHUUCZ-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-methylpropyl)aniline is a secondary amine with an ethoxy group (-OCH₂CH₃) in the ortho position of the benzene ring and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. For example, the para-substituted isomer, 4-ethoxy-N-(2-methylpropyl)aniline (C₁₂H₁₉NO), has a molecular weight of 193.29 g/mol and a CAS number of 1019544-48-9 . The ortho substitution in the target compound introduces steric hindrance near the amine group, which may influence reactivity and crystallinity compared to its para-substituted counterpart.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-ethoxy-N-(2-methylpropyl)aniline

InChI

InChI=1S/C12H19NO/c1-4-14-12-8-6-5-7-11(12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

WZVKGZZTSHUUCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-(2-methylpropyl)aniline can be achieved through several methodsThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxy-N-(2-methylpropyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Ethoxy-N-(2-methylpropyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

4-Methoxy-N-(2-methylpropyl)aniline Hydrochloride

  • Molecular Weight : 215.72 g/mol (as hydrochloride salt)
  • Substituents : Methoxy (-OCH₃) in the para position, isobutyl group on nitrogen.
  • Para substitution offers higher symmetry, which may enhance crystallinity compared to the ortho-ethoxy analog .
  • Applications : Used in pharmaceutical research due to its high purity (≥95%) and role as an intermediate in drug synthesis.

2-Chloro-N-(methoxymethyl)aniline

  • Substituents : Chloro (-Cl) in the ortho position, methoxymethyl (-CH₂OCH₃) on nitrogen.
  • Key Differences :
    • The electron-withdrawing chloro group reduces aromatic ring reactivity in electrophilic substitutions, contrasting with the electron-donating ethoxy group.
    • The methoxymethyl substituent introduces a different steric and electronic environment compared to the isobutyl group .
  • Applications : Explored in agrochemicals for its structural versatility.

N-[2-(2-sec-Butylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline

  • Substituents: Phenoxyethoxy (-OCH₂CH₂OPh) and sec-butylphenoxy groups.
  • The phenoxyethoxy group introduces additional ether linkages, altering solubility and reactivity .
  • Applications : Used in material science for complex syntheses.

Fluorinated Aniline Derivatives

  • Examples : 2-Fluoro-N-(2,3,3,3-tetrafluoro-2-(naphthalen-2-yloxy)propyl)aniline .
  • Key Differences: Fluorine substituents increase polarity and metabolic stability but reduce solubility in non-polar solvents. Tetrafluoro groups create strong electron-withdrawing effects, contrasting with ethoxy’s electron-donating nature .
  • Applications : Valued in medicinal chemistry for enhanced stability.

Structural and Physicochemical Data Comparison

Compound Name Molecular Weight (g/mol) Substituent Position Key Functional Groups Applications
2-Ethoxy-N-(2-methylpropyl)aniline 193.29 (inferred) Ethoxy (ortho) Ethoxy, Isobutyl Drug synthesis intermediate
4-Methoxy-N-(2-methylpropyl)aniline HCl 215.72 Methoxy (para) Methoxy, Isobutyl Pharmaceuticals
2-Chloro-N-(methoxymethyl)aniline ~170–190 (estimated) Chloro (ortho) Chloro, Methoxymethyl Agrochemicals
N-[2-(2-sec-Butylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline ~450–470 (estimated) Multiple Phenoxyethoxy, sec-Butyl Material science

Research Findings and Implications

  • Crystal Structure Insights : Analogous secondary amines, such as N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline, exhibit standard N–H bond lengths (0.86 Å) and bond angles . The ortho-ethoxy group in the target compound may disrupt crystal packing compared to para-substituted analogs, affecting solubility.
  • Synthetic Utility : Ethoxy groups enhance aromatic ring activation for electrophilic substitutions, making the compound useful in coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

2-Ethoxy-N-(2-methylpropyl)aniline is an aromatic amine that has garnered attention for its potential biological activities. With a molecular formula of C₁₂H₁₉NO and a molecular weight of approximately 193.28 g/mol, this compound features both an ethoxy group and a branched alkyl substituent, specifically a 2-methylpropyl group. These structural characteristics enhance its lipophilicity and bioavailability, making it a candidate for pharmacological investigations.

Chemical Structure and Properties

The unique combination of functional groups in 2-ethoxy-N-(2-methylpropyl)aniline significantly influences its chemical reactivity and biological interactions. The presence of the ethoxy group contributes to its solubility in organic solvents, while the branched alkyl group affects its steric properties.

PropertyValue
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.28 g/mol
IUPAC Name2-Ethoxy-N-(2-methylpropyl)aniline

Enzyme Inhibition

Research indicates that 2-ethoxy-N-(2-methylpropyl)aniline may exhibit enzyme inhibition properties. It has been shown to interact with specific proteins, influencing their activity. Such interactions are crucial for understanding its potential therapeutic applications. For instance, studies have suggested that compounds with similar structures can modulate the activity of enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.

Case Studies and Experimental Findings

  • In vitro Studies : In laboratory settings, the compound has been tested for its effects on various cell lines, showcasing potential cytotoxic effects at certain concentrations. For example, one study reported that at concentrations exceeding 100 µM, significant reductions in cell viability were observed in human liver cancer cell lines.
  • Animal Models : In vivo experiments using murine models have indicated that administration of 2-ethoxy-N-(2-methylpropyl)aniline resulted in altered metabolic profiles, suggesting its influence on liver enzymes associated with detoxification processes. However, the compound did not demonstrate efficacy in reducing pathogen loads in models of acute infection compared to standard treatments like rifampin and ethambutol .

The mechanism by which 2-ethoxy-N-(2-methylpropyl)aniline exerts its biological effects may involve:

  • Binding to Enzymes : The compound may act as a competitive inhibitor for certain enzymes due to its structural similarity to substrate molecules.
  • Modulation of Receptor Activity : Its lipophilic nature allows it to cross cellular membranes and interact with intracellular receptors, potentially altering signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-ethoxy-N-(2-methylpropyl)aniline, it is useful to compare it with structurally similar compounds:

Compound NameKey Differences
3-EthoxyanilineLacks the 2-methylpropyl group
N-(2-Methylpropyl)anilineLacks the ethoxy group
3-Methoxy-N-(2-methylpropyl)anilineContains a methoxy group instead of ethoxy

This comparison highlights how variations in functional groups can influence biological activity and interactions with biological targets.

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